molecular formula C13H12N2O B4990760 1-(2-methoxyphenyl)-2-phenyldiazene CAS No. 6319-21-7

1-(2-methoxyphenyl)-2-phenyldiazene

Cat. No. B4990760
CAS RN: 6319-21-7
M. Wt: 212.25 g/mol
InChI Key: JDNOCURWWICHSA-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-2-phenyldiazene, also known as MOA-phenyldiazene, is a diazene compound that has gained significant attention in scientific research in recent years. It is a synthetic compound that can be used for various applications, including as a reagent in organic chemistry and as a tool in biological research.

Scientific Research Applications

Electron Donating Groups and Stability

1-(2-Methoxyphenyl)-2-phenyldiazene and its derivatives have been a subject of interest in the study of electron donating groups and their impact on molecular stability. For instance, research has shown that 1-(p-Methoxyphenyl)-2,4,6-triphenylthiabenzene has greater stability compared to its 1-phenyl analog. This highlights the role of methoxyphenyl groups in enhancing molecular stability (Pirelahi, Abdoh, & Tavassoli, 1976).

Luminescence and Nonlinear Optical Properties

The compound has also been involved in studies focused on luminescence and nonlinear optical properties. A notable example is 2-((E)-((4-((4-methoxyphenyl)ethynyl)phenyl)imino)methyl-4-((E)phenyldiazenyl)phenol, which exhibits room temperature luminescence in solution, indicating π* → π transitions. Additionally, its second harmonic generation (SHG) property has been observed, showcasing potential applications in optical and photonic technologies (Mohite, Patil-Deshmukh, & Chavan, 2020).

Chemical Synthesis and Organic Chemistry

In the field of organic chemistry, derivatives of 1-(2-methoxyphenyl)-2-phenyldiazene have been utilized in various synthesis processes. For instance, the activation of 1-(4-methoxyphenyl)-2-propyn-1-ol has led to the production of a series of allenylidene and alkenylcarbyne complexes, demonstrating the compound's versatility in complex organic synthesis processes (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).

Biomass Proxy and Pyrolysis

Methoxyphenols, closely related to 1-(2-methoxyphenyl)-2-phenyldiazene, have been used as proxies for terrestrial biomass in studies of chemical changes in lignin during hydrothermal alteration. Pyrolysis of these compounds has provided insights into the decomposition pathways and chemical alterations occurring in biomass materials under different conditions (Vane & Abbott, 1999).

properties

IUPAC Name

(2-methoxyphenyl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-16-13-10-6-5-9-12(13)15-14-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNOCURWWICHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871160
Record name (2-Methoxyphenyl)phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)phenyldiazene

CAS RN

6319-21-7, 63460-08-2
Record name (2-Methoxyphenyl)phenyldiazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006319217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methoxyphenyl)phenyldiazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC31006
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxyphenyl)phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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